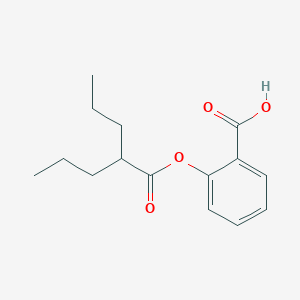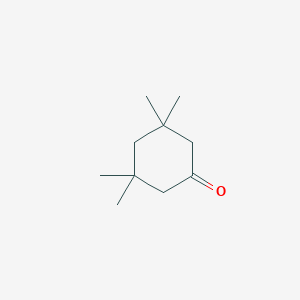
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then subjected to sulfonation and subsequent reactions to introduce the diethylsulfamoyl and diethylbenzenesulfonamide groups . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are mixed in reactors under controlled conditions. The process may also include purification steps such as crystallization, filtration, and distillation to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups, potentially forming sulfoxides or sulfones.
Reduction: This can lead to the formation of amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines .
Applications De Recherche Scientifique
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms . This inhibition is often due to the compound’s ability to mimic the structure of natural substrates, thereby blocking the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: This compound shares a similar sulfonamide structure and exhibits comparable antimicrobial properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another sulfonamide derivative with similar biological activities.
Uniqueness
Benzenesulfonamide, 4,4'-oxybis[N,N-diethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
116937-41-8 |
|---|---|
Formule moléculaire |
C20H28N2O5S2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O5S2/c1-5-21(6-2)28(23,24)19-13-9-17(10-14-19)27-18-11-15-20(16-12-18)29(25,26)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
NKYSCFSNEBARFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


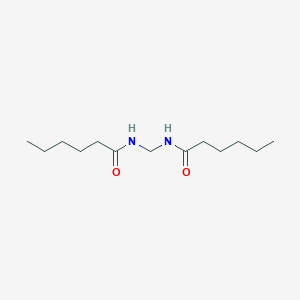
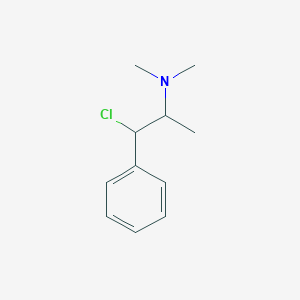
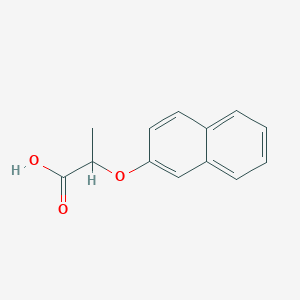

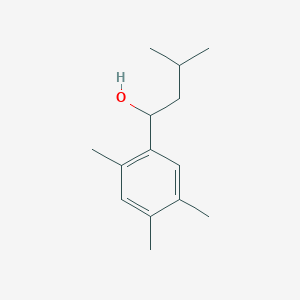
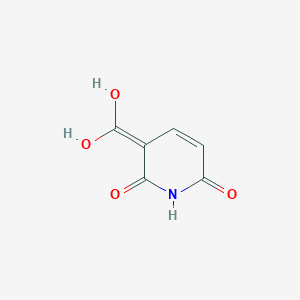
![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)

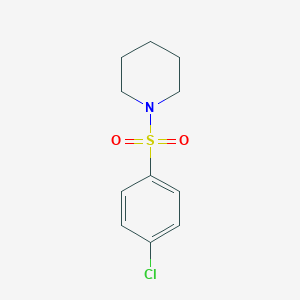
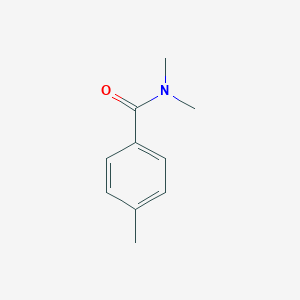
![1-Phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B79417.png)
